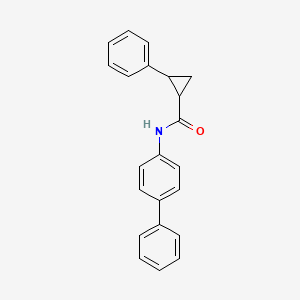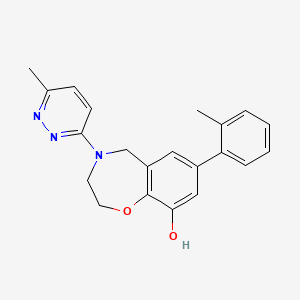
N-4-biphenylyl-2-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-4-biphenylyl-2-phenylcyclopropanecarboxamide, also known as BPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPC is a cyclopropane derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs, BPPC exhibits potent anti-inflammatory and analgesic effects without causing adverse side effects commonly associated with NSAIDs.
Mécanisme D'action
The exact mechanism of action of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is not fully understood. However, it is believed that N-4-biphenylyl-2-phenylcyclopropanecarboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-4-biphenylyl-2-phenylcyclopropanecarboxamide is also believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and Physiological Effects:
N-4-biphenylyl-2-phenylcyclopropanecarboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. N-4-biphenylyl-2-phenylcyclopropanecarboxamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, N-4-biphenylyl-2-phenylcyclopropanecarboxamide has been shown to exhibit anticancer effects by inhibiting the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is its potent anti-inflammatory and analgesic effects without causing adverse side effects commonly associated with NSAIDs. N-4-biphenylyl-2-phenylcyclopropanecarboxamide has also been shown to exhibit neuroprotective and anticancer effects, which make it a promising candidate for further research. However, one of the limitations of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the synthesis of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is a multistep process that requires specialized equipment and expertise, which can be a limitation for some research laboratories.
Orientations Futures
There are several future directions for research on N-4-biphenylyl-2-phenylcyclopropanecarboxamide. One of the potential applications of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is in the treatment of inflammatory and pain-related disorders such as rheumatoid arthritis and osteoarthritis. Further research is needed to determine the optimal dosage and administration of N-4-biphenylyl-2-phenylcyclopropanecarboxamide for these conditions. Another potential application of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the mechanism of action of N-4-biphenylyl-2-phenylcyclopropanecarboxamide in these conditions and to determine the optimal dosage and administration of N-4-biphenylyl-2-phenylcyclopropanecarboxamide. Additionally, further research is needed to explore the anticancer effects of N-4-biphenylyl-2-phenylcyclopropanecarboxamide and to determine its potential as a cancer therapeutic agent.
Méthodes De Synthèse
The synthesis of N-4-biphenylyl-2-phenylcyclopropanecarboxamide involves a multistep process that starts with the preparation of 2-benzylidene-1,3-cyclohexanedione. This intermediate is then reacted with benzeneboronic acid in the presence of a palladium catalyst to yield 1,1'-biphenyl-4-carboxaldehyde. The final step involves the reaction of 1,1'-biphenyl-4-carboxaldehyde with phenylmagnesium bromide to yield N-4-biphenylyl-2-phenylcyclopropanecarboxamide. The overall yield of the synthesis is about 20%.
Applications De Recherche Scientifique
N-4-biphenylyl-2-phenylcyclopropanecarboxamide has shown promising results in various preclinical studies for its potential therapeutic applications. N-4-biphenylyl-2-phenylcyclopropanecarboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-4-biphenylyl-2-phenylcyclopropanecarboxamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, N-4-biphenylyl-2-phenylcyclopropanecarboxamide has been shown to exhibit anticancer effects by inhibiting the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-phenyl-N-(4-phenylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c24-22(21-15-20(21)18-9-5-2-6-10-18)23-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14,20-21H,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAACUCNCZDUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopropanecarboxamide, N-(4-biphenyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5404430.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5404437.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5404445.png)
![4-methyl-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-1H-imidazole-5-carboxamide](/img/structure/B5404446.png)
![(3S*,4R*)-1-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5404452.png)
![1-[1-(2-ethylbenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5404461.png)
![N-allyl-7-{5-[(methylthio)methyl]-2-furoyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5404467.png)
![2,4,5-trimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5404479.png)
![2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5404491.png)
![4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride](/img/structure/B5404501.png)
![2-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5404504.png)
![5-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5404510.png)
![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5404513.png)